3-(propanoylamino)-N-(pyridin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(propanoylamino)-N-(pyridin-3-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a propanoylamino group attached to the third position and a pyridin-3-yl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(propanoylamino)-N-(pyridin-3-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with ammonia or an amine under appropriate conditions.
Introduction of the Propanoylamino Group: The propanoylamino group can be introduced through an acylation reaction, where the benzamide is treated with propanoyl chloride in the presence of a base such as pyridine.
Attachment of the Pyridin-3-yl Group: The final step involves the coupling of the pyridin-3-yl group to the nitrogen atom of the benzamide. This can be achieved through a nucleophilic substitution reaction using pyridin-3-yl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(propanoylamino)-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-3-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridin-3-yl halide and a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
3-(propanoylamino)-N-(pyridin-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(propanoylamino)-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(propanoylamino)-N-(pyridin-2-yl)benzamide
- 3-(propanoylamino)-N-(pyridin-4-yl)benzamide
- 3-(acetylamino)-N-(pyridin-3-yl)benzamide
Uniqueness
3-(propanoylamino)-N-(pyridin-3-yl)benzamide is unique due to the specific positioning of the propanoylamino and pyridin-3-yl groups, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to its analogs, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H15N3O2 |
---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
3-(propanoylamino)-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C15H15N3O2/c1-2-14(19)17-12-6-3-5-11(9-12)15(20)18-13-7-4-8-16-10-13/h3-10H,2H2,1H3,(H,17,19)(H,18,20) |
InChI Key |
APQALVGCNWDQKO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.